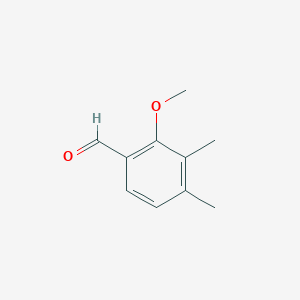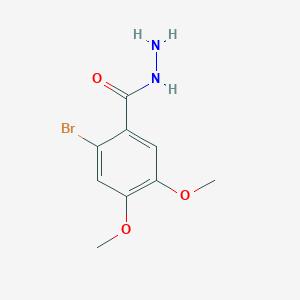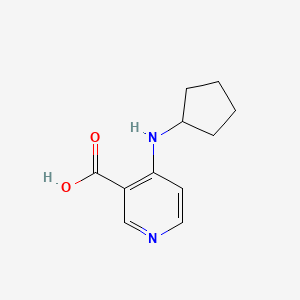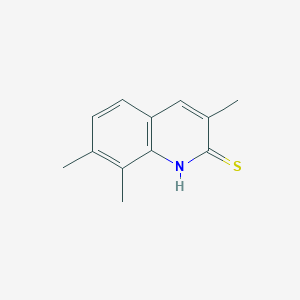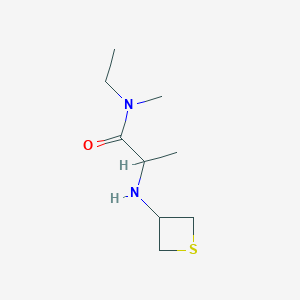
Benzenesulfonic acid, methyloctadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, methyloctadecyl- is an organosulfur compound characterized by the presence of a benzenesulfonic acid group attached to a methyloctadecyl chain. This compound is part of the broader class of aromatic sulfonic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, methyloctadecyl- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with chlorosulfonic acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes. For example, the Monsanto process involves the continuous sulfonation of benzene with oleum (fuming sulfuric acid) to produce benzenesulfonic acid . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Benzenesulfonic acid, methyloctadecyl- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Catalysts like aluminum chloride (AlCl3) are often used in Friedel-Crafts reactions.
Major Products Formed:
Sulfonyl Chlorides: Formed from the oxidation of the sulfonic acid group.
Sulfonamides: Produced through reactions with amines.
Substituted Benzenes: Resulting from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, methyloctadecyl- has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, methyloctadecyl- involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various substrates, facilitating catalytic processes. The electrophilic nature of the sulfonic acid group allows it to participate in electrophilic aromatic substitution reactions, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the long alkyl chain.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Methanesulfonic Acid: A simpler sulfonic acid with a single carbon chain, used in various industrial applications.
Uniqueness: Benzenesulfonic acid, methyloctadecyl- is unique due to its long methyloctadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in surfactants and detergents .
Propiedades
Número CAS |
56448-49-8 |
|---|---|
Fórmula molecular |
C25H44O3S |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
4-methyl-3-octadecylbenzenesulfonic acid |
InChI |
InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22-25(29(26,27)28)21-20-23(24)2/h20-22H,3-19H2,1-2H3,(H,26,27,28) |
Clave InChI |
XOMLNUXJIAKVNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


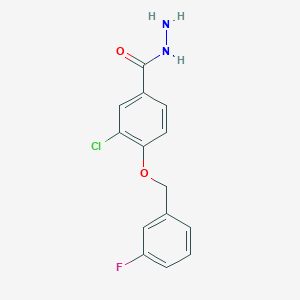
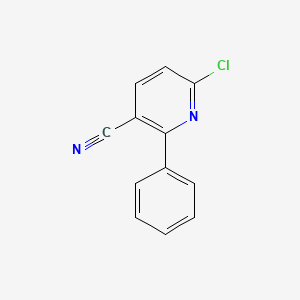
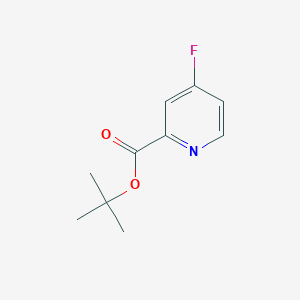
![(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)


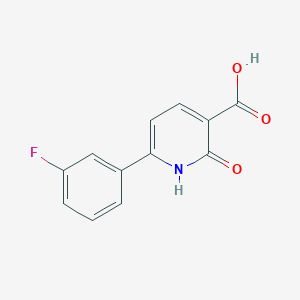
![{1-Azabicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13002101.png)
